molecular formula C7H9Cl2NS B2878110 2-Chloro-5-(methylsulfanyl)aniline hydrochloride CAS No. 204133-11-9

2-Chloro-5-(methylsulfanyl)aniline hydrochloride

Cat. No.: B2878110
CAS No.: 204133-11-9
M. Wt: 210.12
InChI Key: MYKLCYWSKLTXRF-UHFFFAOYSA-N
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Description

2-Chloro-5-(methylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C7H9Cl2NS. It is a derivative of aniline, where the aniline ring is substituted with a chlorine atom at the second position and a methylsulfanyl group at the fifth position. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride typically involves the chlorination of 5-(methylsulfanyl)aniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and control the reaction conditions. The purification of the final product is achieved through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(methylsulfanyl)aniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-5-(methylsulfanyl)aniline hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(methylsulfanyl)aniline hydrochloride involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2-chloro-5-methylsulfanylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKLCYWSKLTXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-chloro-5-(methylthio)benzoic acid (5 g, 24.67 mmol) in t-butanol (20 mL) was added triethylamine (5.25 mL, 37.8 mmol). After stirring briefly, diphenylphosphoryl azide (6 mL, 27.60 mmol) was added drop wise. The reaction mixture was slowly heated to reflux for 6 hours and then cooled to room temperature. The solvent was removed under reduced pressure and the crude reaction mixture was dissolved in tetrahydrofuran (12.5 mL) followed by the addition of 12.5 mL trifluoroacetic acid (1:1). The reaction mixture was heated to reflux for 6 hours and the solvent was evaporated after cooling to room temperature. The reaction mixture was treated with NaOH (25%) to bring the pH to 12 while cooling in an ice water bath. The product was repeatedly extracted into ethylacetate (4×25 mL) and the organic layer washed with water (10 mL). The combined extracts were dried over MgSO4 and concentrated in vacuo to afford yellow oil. The product was purified by column chromatography (SiO2, gradient of hexanes/EtOAc) and the collected samples dissolved in ether and treated with HCl/ether (10 mL, 1M) to provide white crystals. The title product was a white solid (3.73 g, 87% yield): mp: 180-181° C.; TLC: hexanes/EtOAc (9:1) Rf=0.51; MS (Cl) m/e 174 (M+1 for C7H8ClNS) and m/e 191 (M+NH3), 1H-NMR (CDCl3) δ (ppm) 7.2-6.7 (m, 3H, Ar—H), 2.5 (s, 3H, S—CH3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.25 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three
Quantity
12.5 mL
Type
solvent
Reaction Step Four

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